

An In-depth Technical Guide to 5-Carboxamidotryptamine Maleate

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Compound of Interest

Compound Name: 5-Carboxamidotryptamine maleate

Cat. No.: B1142510

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Abstract

5-Carboxamidotryptamine (5-CT) maleate is a potent and non-selective serotonin (5-HT) receptor agonist, exhibiting high affinity for several receptor subtypes, particularly within the 5-HT₁, 5-HT₅, and 5-HT₇ families. This tryptamine derivative is a crucial tool in pharmacological research for elucidating the roles of these receptors in various physiological and pathological processes. This guide provides a comprehensive overview of the pharmacological properties of 5-CT maleate, including its binding affinities and functional potencies at key human serotonin receptors. Detailed experimental protocols for radioligand binding and functional cAMP assays are presented, alongside visualizations of the primary signaling pathways activated by this compound.

Chemical and Physical Properties

5-Carboxamidotryptamine maleate is the maleate salt of 5-Carboxamidotryptamine. The core structure is a tryptamine derivative, closely related to the endogenous neurotransmitter serotonin.

Property	Value
IUPAC Name	3-(2-aminoethyl)-1H-indole-5-carboxamide; (2Z)-but-2-enedioic acid
Synonyms	5-CT, AH-21467
Molecular Formula	C ₁₁ H ₁₃ N ₃ O · C ₄ H ₄ O ₄
Molecular Weight	319.32 g/mol
CAS Number	74885-72-6
Appearance	White to off-white solid
Solubility	Soluble in water

Pharmacological Profile

5-Carboxamidotryptamine maleate is a high-affinity agonist at multiple serotonin receptors. Its primary targets include the 5-HT_{1A}, 5-HT_{1B}, 5-HT_{1D}, 5-HT_{5A}, and 5-HT₇ receptors. It displays lower affinity for the 5-HT₂, 5-HT₃, and 5-HT₆ receptors and has negligible affinity for the 5-HT_{1E} and 5-HT_{1F} receptors.[\[1\]](#)

Quantitative Pharmacological Data

The following tables summarize the binding affinities (K_i) and functional potencies (EC₅₀) of 5-Carboxamidotryptamine at its primary human serotonin receptor targets. Values are compiled from various in vitro studies and may vary depending on the experimental conditions and cell systems used.

Table 1: Binding Affinities (K_i) of 5-Carboxamidotryptamine

Receptor Subtype	Ki (nM)
5-HT1A	~1.78
5-HT1B	High Affinity (Specific value not consistently reported)
5-HT1D	0.38 (Kd)
5-HT5A	4.6
5-HT7	~9.0 - 9.4 (pKi)

Table 2: Functional Potencies (EC50) of 5-Carboxamidotryptamine

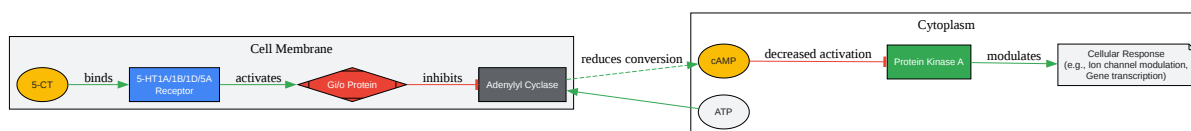
Receptor Subtype	EC50 (nM)
5-HT1A	Not consistently reported
5-HT1B	Not consistently reported
5-HT1D	Not consistently reported
5-HT5A	Not consistently reported
5-HT7	13

Signaling Pathways

5-Carboxamidotryptamine, as a serotonin receptor agonist, activates intracellular signaling cascades through G-protein coupled receptors (GPCRs). The specific pathway depends on the G-protein subtype to which the receptor is coupled (Gi/o or Gs).

Gi/o-Coupled Receptor Signaling (5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A)

Activation of these receptors by 5-CT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the function of downstream ion channels and transcription factors.

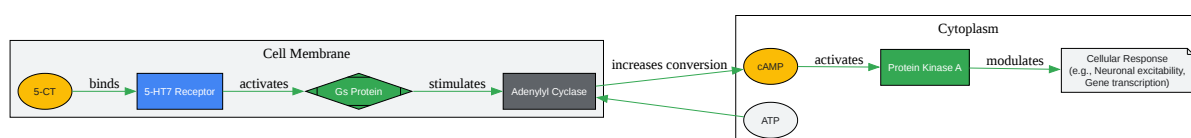


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Gi/o-Coupled Receptor Signaling Pathway

Gs-Coupled Receptor Signaling (5-HT7)

In contrast, the activation of the 5-HT7 receptor by 5-CT stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway can also involve other downstream effectors like Rho GTPases.[2]



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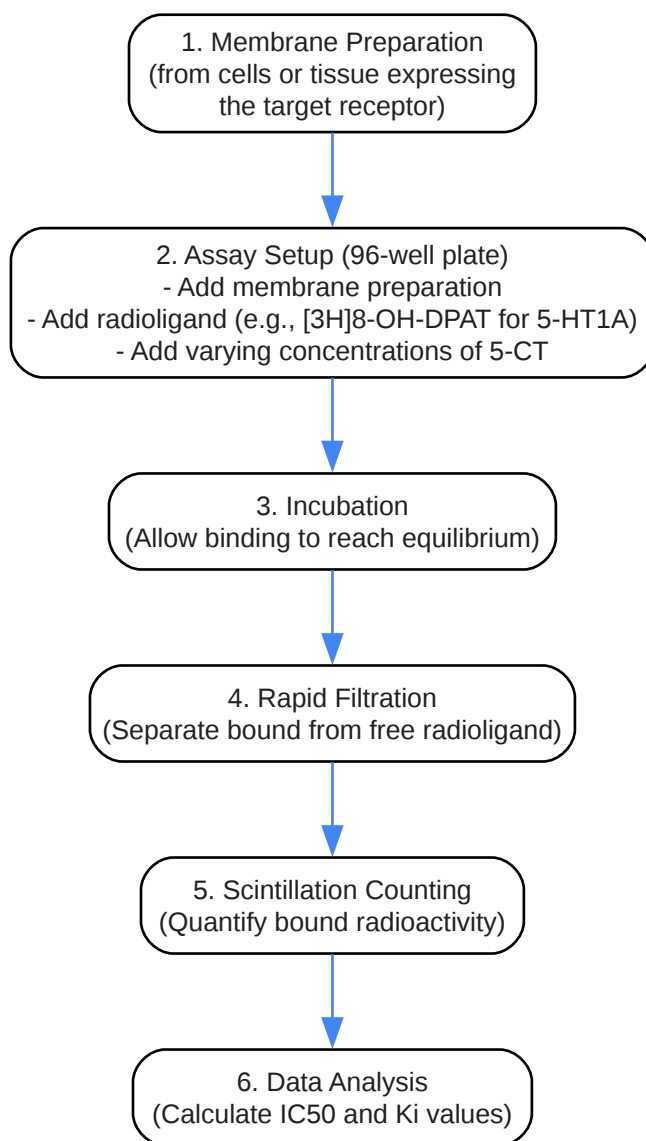
Gs-Coupled Receptor Signaling Pathway

Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize the pharmacological profile of compounds like **5-Carboxamidotryptamine maleate**.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound for a specific receptor.



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Radioligand Binding Assay Workflow

Methodology:

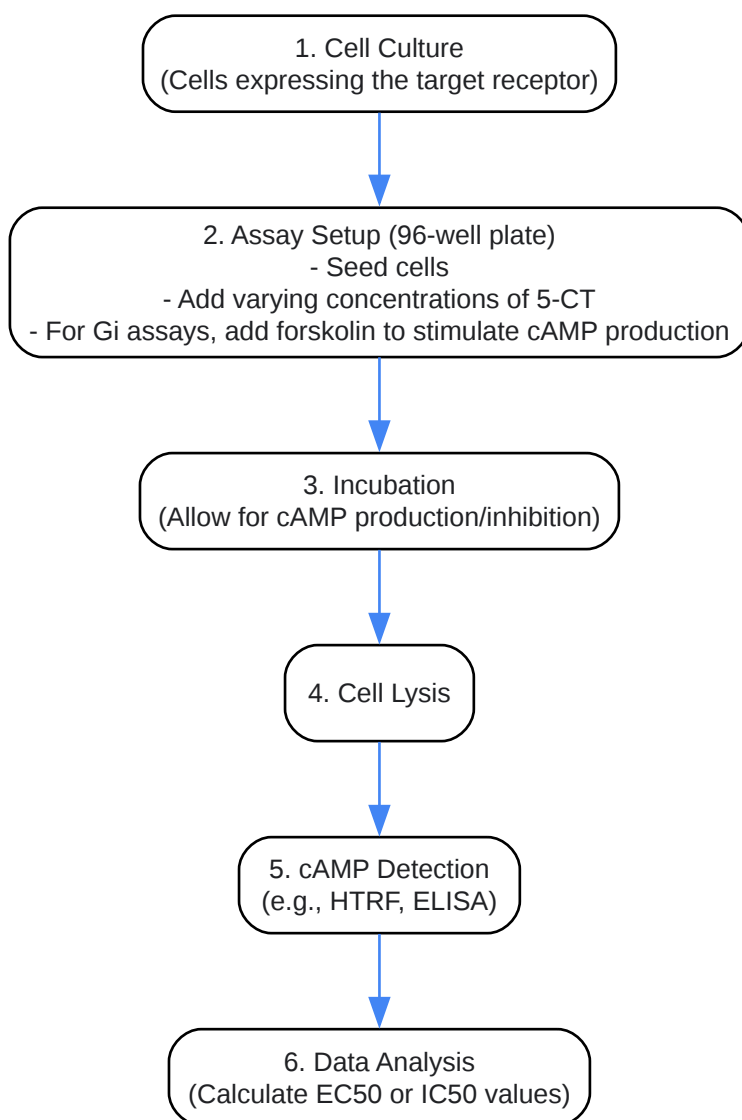
- Membrane Preparation:

- Homogenize cells or tissues expressing the target serotonin receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
- Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Membrane preparation (a specific amount of protein, e.g., 50-100 µg).
 - A fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT_{1A}).
 - Varying concentrations of **5-Carboxamidotryptamine maleate** (the competitor).
 - For determining non-specific binding, add a high concentration of a known non-radioactive ligand for the target receptor.
 - For determining total binding, add assay buffer instead of the competitor.
- Incubation:
 - Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
- Filtration:
 - Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
 - Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

- Scintillation Counting:
 - Dry the filter plate and add a scintillation cocktail to each well.
 - Count the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor.
 - Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
 - Calculate the K_i value from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of a compound to stimulate (for G_s-coupled receptors) or inhibit (for G_{i/o}-coupled receptors) the production of cyclic AMP.



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Functional cAMP Assay Workflow

Methodology:

- Cell Culture:
 - Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human serotonin receptor of interest.
- Assay Setup:

- Seed the cells into a 96-well plate and allow them to adhere.
- Remove the culture medium and replace it with a stimulation buffer.
- Add varying concentrations of **5-Carboxamidotryptamine maleate** to the wells.
- For assays with Gi/o-coupled receptors, add a known adenylyl cyclase activator, such as forskolin, to stimulate a basal level of cAMP production.
- Incubation:
 - Incubate the plate at 37°C for a specific period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
- Cell Lysis:
 - Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.
- cAMP Detection:
 - Quantify the amount of cAMP in each well using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Determine the concentration of cAMP in each sample from the standard curve.
 - Plot the cAMP concentration as a function of the 5-CT concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for Gs-coupled receptors) or IC₅₀ (for Gi/o-coupled receptors) value.

Conclusion

5-Carboxamidotryptamine maleate remains an indispensable pharmacological tool for the study of serotonin receptors. Its potent and broad-spectrum agonist activity at multiple 5-HT receptor subtypes allows researchers to probe the complex signaling networks regulated by serotonin. The data and protocols presented in this guide provide a foundational resource for scientists and drug development professionals working to understand and therapeutically target the serotonergic system. Careful consideration of its non-selective profile is crucial for the interpretation of experimental results.

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References

- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanisms of the 5-HT₇ receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
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